(Rac)-Norcantharidin

説明

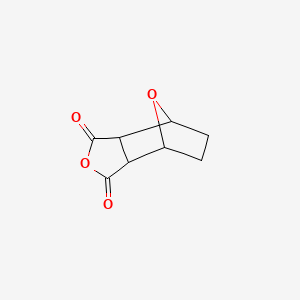

Structure

3D Structure

特性

IUPAC Name |

4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABVEXCGCXWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)C(=O)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884158 |

Source

|

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-12-6, 51154-98-4, 29745-04-8 |

Source

|

| Record name | Hexahydro-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcantharidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29745-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3, hexahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-4,7-Epoxyisobenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Norcantharidin: A Deep Dive into its Anti-Cancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in oncology research.[1][2][3] Approved in China for the treatment of various cancers, including primary hepatoma, it exhibits a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] This technical guide provides an in-depth exploration of the molecular pathways and cellular processes modulated by NCTD, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action: A Multi-Pronged Attack

This compound exerts its anti-neoplastic effects through a complex interplay of signaling pathways, ultimately leading to the demise of cancer cells. The primary mechanisms include:

-

Induction of Apoptosis: NCTD is a potent inducer of programmed cell death in a wide range of cancer cell lines. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins, activation of caspases, and engagement of death receptor signaling.

-

Cell Cycle Arrest: NCTD effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This is accomplished by altering the expression and activity of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

-

Anti-Angiogenesis: The compound demonstrates significant anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis. NCTD targets vascular endothelial growth factor (VEGF) signaling and other pro-angiogenic factors.

-

Inhibition of Protein Phosphatases: A fundamental aspect of NCTD's mechanism is its role as an inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A). This inhibition leads to the hyperphosphorylation and altered activity of numerous downstream signaling proteins, contributing to its anti-cancer effects.

Key Signaling Pathways Modulated by this compound

The anti-cancer activity of NCTD is orchestrated through its influence on several critical signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and apoptosis. NCTD differentially modulates the three main MAPK subfamilies:

-

ERK Pathway: In some cancer types, such as glioma cells, NCTD inhibits the Raf/MEK/ERK pathway, leading to reduced proliferation and apoptosis. Conversely, in other contexts like human hepatoma HepG2 cells, NCTD induces apoptosis through the sustained activation of the ERK pathway.

-

JNK and p38 Pathways: NCTD consistently activates the JNK and, in some cases, the p38 MAPK pathways. This activation is strongly linked to the induction of apoptosis.

Figure 1: NCTD's modulation of the MAPK signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial survival pathway that is often dysregulated in cancer. NCTD has been shown to inhibit this pathway in several cancer models, including mantle cell lymphoma. This inhibition leads to decreased cell proliferation and survival. In non-small cell lung cancer cells, NCTD suppresses p-Akt, which in turn accelerates autophagy by downregulating mTOR and upregulating ULK1.

Figure 2: NCTD's inhibitory effect on the PI3K/Akt/mTOR pathway.

NF-κB Pathway

The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer cell survival. NCTD has been shown to inhibit the activation of NF-κB in hepatocellular carcinoma cells, which contributes to its anti-metastatic effects by downregulating matrix metalloproteinases (MMPs). In mantle cell lymphoma, NCTD downregulates NF-κB activity by preventing its phosphorylation and nuclear translocation.

Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently hyperactivated in cancer, particularly in cancer stem cells (CSCs). NCTD has been shown to inhibit the Wnt/β-catenin pathway, leading to the suppression of CSC properties and overcoming therapeutic resistance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~15 µg/ml (~89 µM) | 48 | |

| U87 | Glioblastoma | ~20 µM | 48 | |

| C6 | Glioma | ~25 µM | 48 | |

| A549 | Non-Small Cell Lung Cancer | ~10 µg/ml (~59 µM) | 48 | |

| Jurkat | T-cell Leukemia | ~5 µg/ml (~30 µM) | 48 | |

| HCT116 | Colorectal Cancer | Not Specified | 48 | |

| HT-29 | Colorectal Cancer | Not Specified | 48 | |

| SK-N-SH | Neuroblastoma | 20-40 µmol/L | 24 |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Concentration | Treatment Duration (h) | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |

| SK-N-SH | 20 µmol/L | 24 | Not Specified | Increased | |

| SK-N-SH | 40 µmol/L | 24 | Not Specified | Significantly Increased | |

| A549 | 10 µg/mL | 24 | Not Specified | Increased | |

| Jurkat | 5 µg/mL | 24 | Not Specified | Increased | |

| HCT116 | Various | 48 | Not Specified | Increased | |

| HT-29 | Various | 48 | Not Specified | Increased |

Table 3: Modulation of Key Proteins by this compound

| Cell Line | Protein | Concentration | Effect | Reference |

| HepG2 | p-ERK, p-JNK | 15 µg/ml | Increased | |

| HepG2 | Caspase-3, -9 | 15 µg/ml | Activated | |

| U87, C6 | p-MEK, p-ERK | 10-40 µM | Decreased | |

| U87, C6 | Bcl-2, Mcl-1 | 10-40 µM | Decreased | |

| A549 | p-AMPK, p-JNK | 10 µg/mL | Increased | |

| A549 | p-Akt | 10 µg/mL | Decreased | |

| Jurkat | p-p38, p-ERK1/2 | 5 µg/mL | Increased | |

| HUVEC | p-JNK, p-ERK | Not Specified | Decreased | |

| LOVO | p-VEGFR2, p-MEK, p-ERK | Not Specified | Decreased |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the effects of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Cancer cell lines are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of NCTD for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Figure 3: Workflow for a typical MTT cell viability assay.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified using an Annexin V-FITC/PI apoptosis detection kit. After treatment with NCTD, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined by flow cytometry.

-

Western Blot Analysis for Apoptotic Proteins: The expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members) are assessed by Western blotting. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining: Cells are treated with NCTD, harvested, and fixed in cold 70% ethanol. After washing, the cells are treated with RNase A and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Angiogenesis Assays

-

Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on Matrigel-coated plates and treated with NCTD in the presence or absence of VEGF. After incubation, the formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring the total tube length or the number of branch points.

-

Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. Gelatin sponges soaked with NCTD or control vehicle are placed on the CAM. After further incubation, the CAM is examined for changes in blood vessel formation.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined, multi-targeted mechanism of action. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis through the modulation of key signaling pathways underscores its therapeutic potential. The inhibition of protein phosphatases appears to be a central event that orchestrates its diverse downstream effects.

Future research should focus on elucidating the precise molecular interactions between NCTD and its targets, particularly its binding to PP1 and PP2A. Further investigation into its efficacy in combination with other chemotherapeutic agents and its potential to overcome drug resistance is warranted. The development of targeted delivery systems, such as folate-targeted liposomes, may enhance its therapeutic index and clinical utility. A deeper understanding of the nuanced, context-dependent signaling responses to NCTD in different cancer types will be crucial for its successful clinical translation.

References

- 1. Norcantharidin-induced apoptosis is via the extracellular signal-regulated kinase and c-Jun-NH2-terminal kinase signaling pathways in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological mechanisms of norcantharidin against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of (Rac)-Norcantharidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (Rac)-Norcantharidin, a demethylated analog of cantharidin (B1668268) with significant potential in cancer therapy. This document details the experimental protocols for the two-step synthesis, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway to facilitate understanding and replication by researchers in the field.

Introduction

Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is a subject of extensive research due to its wide range of biological activities, including anti-cancer, anti-platelet aggregation, and anti-renal interstitial fibrosis effects. Unlike its parent compound, cantharidin, norcantharidin exhibits lower toxicity, making it a more viable candidate for therapeutic development. The most common and efficient synthetic route to this compound involves a two-step process: a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) to form an intermediate adduct, followed by catalytic hydrogenation to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a straightforward and well-established reaction sequence. The overall pathway is depicted below.

In Vitro Antitumor Activity of (Rac)-Norcantharidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has emerged as a compound of significant interest in oncology research due to its demonstrated antitumor activities across a spectrum of cancer cell lines.[1] With reduced toxicity compared to its parent compound, NCTD presents a promising avenue for the development of novel cancer therapeutics.[2] This technical guide provides an in-depth overview of the in vitro antitumor effects of NCTD, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays and visual representations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Data Presentation: The Cytotoxic Effects of this compound

The antitumor activity of NCTD is fundamentally characterized by its ability to inhibit the proliferation of cancer cells. This is quantitatively expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of NCTD required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values of NCTD in various cancer cell lines, as well as its effects on apoptosis and cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |

| Osteosarcoma | 143B | 24 | 28.75 |

| 48 | 13.98 | ||

| SJSA | 24 | 36.56 | |

| 48 | 18.08 | ||

| MG63 | 24 | 128.60 | |

| 48 | 54.44 | ||

| HOS | 24 | 181.90 | |

| 48 | 71.69 | ||

| 72 | 64.01 | ||

| Colorectal Cancer | HCT116 | 24 | 104.27 |

| 48 | 54.71 | ||

| 72 | 37.68 | ||

| HT-29 | 24 | 118.40 | |

| 48 | 41.73 | ||

| 72 | 24.12 | ||

| Cervical Cancer | C-33A | Not Specified | 45.12 |

| HeLa | Not Specified | 44.02 | |

| Breast Cancer | MDA-MB-231 | 48 | Not explicitly quantified, but effects seen at 6, 30, and 60 µM |

| Leukemia | Jurkat | Not Specified | Significant inhibition of viability observed |

Table 2: Effect of this compound on Apoptosis in Osteosarcoma Cells

| Cell Line | NCTD Concentration (µM) | Incubation Time (h) | Apoptotic and Necrotic Cells (%) |

| 143B | 40 | 24 | 44.6 (11.9% early apoptotic, 19.5% late apoptotic, 13.2% necrotic) |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cancer Type | Cell Line | NCTD Concentration (µM) | Incubation Time (h) | Effect |

| Osteosarcoma | MG63 and HOS | Dose-dependent | Not Specified | S Phase Arrest |

| Breast Cancer | MDA-MB-231 | 6, 30, 60 | 48 | G2/M Phase Arrest |

| Leukemia | Jurkat | Not Specified | Not Specified | G2/M Phase Arrest |

| Bladder Cancer | TSGH 8301 | 20 | Time-dependent | S Phase Arrest |

| Neuroblastoma | SK-N-SH | 0-40 | 24 | Not specified in abstract |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the in vitro antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (NCTD)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of NCTD in complete culture medium. Remove the medium from the wells and add 100 µL of the NCTD solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve NCTD, e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of NCTD concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound (NCTD)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of NCTD for the desired time. Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect both the detached and attached cells to ensure all apoptotic cells are included.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound (NCTD)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of NCTD for the desired time.

-

Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

-

Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI. The data can be used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of NCTD's action.

Materials:

-

Cancer cell lines

-

This compound (NCTD)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against TRAF5, p-p65, p-Akt, p-mTOR, p-ERK, p-JNK, and their total protein counterparts, as well as a loading control like β-actin or GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with NCTD, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Conclusion

This compound demonstrates significant in vitro antitumor activity across a diverse range of cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. These effects are mediated through the modulation of key signaling pathways, including the TRAF5/NF-κB, MAPK, and Akt/mTOR pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals, serving as a foundation for further investigation into the therapeutic potential of this compound in cancer treatment. The continued exploration of its molecular targets and mechanisms will be crucial in advancing this promising compound towards clinical applications.

References

The Pharmacokinetic Profile of (Rac)-Norcantharidin in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of (Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin (B1668268) with demonstrated anti-cancer activities. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models, offering critical data and methodologies for researchers in the field of drug development.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and its formulations has been characterized in several animal models. The data presented below summarizes key parameters from studies in rats and beagles, highlighting the impact of different administration routes and formulations on the drug's disposition.

Table 1: Pharmacokinetic Parameters of Norcantharidin (NCTD) in Rats

| Formulation | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |

| NCTD Solution | Intravenous | 5 mg/kg | - | - | 1345.2 ± 210.7 | 1.8 ± 0.3 | [1] |

| NCTD Solution | Oral | 20 mg/kg | 287.4 ± 56.9 | 0.5 | 678.9 ± 123.4 | 2.1 ± 0.4 | [1] |

| PVP-NCTD-NPs | Intravenous | 5 mg/kg | - | - | 4378.6 ± 567.8 | 4.2 ± 0.7 | [1] |

| PVP-NCTD-NPs | Oral | 20 mg/kg | 456.7 ± 89.1 | 1.0 | 1176.5 ± 234.1 | 3.5 ± 0.6 | [1] |

Note: PVP-NCTD-NPs refer to Polyvinylpyrrolidone-coated Norcantharidin Chitosan (B1678972) Nanoparticles. The pharmacokinetic profiles were well-fitted to a two-compartment open model[1].

Table 2: Pharmacokinetic Parameters of the Diacid Metabolite of Norcantharidin (DM-NCTD) in Beagles Following Intravenous Administration

| Dose (mg/kg) | T1/2α (h) | AUC(0-12) (µg·mL⁻¹·h⁻¹) | Vd (mL·kg⁻¹) | CL (mL·kg⁻¹·h⁻¹) | Reference |

| 0.39 | 0.20 | 1.81 | 228 | 220 | |

| 0.78 | 0.35 | 12.7 | 78.4 | 62.5 | |

| 1.6 | 0.55 | 43.6 | 55.9 | 36.5 |

Note: DM-NCTD exhibits dose-dependent, nonlinear pharmacokinetic behavior in beagles.

Absorption and Distribution

This compound is rapidly absorbed following oral administration in animal models. In mice, after intragastric administration of ³H-labeled NCTD, higher concentrations were observed within 15 minutes to 2 hours in the kidney, liver, tumor, stomach, intestines, heart, and lung. Intravenous administration also resulted in high distribution to the bile duct, liver, kidney, heart, and lung, with peak concentrations in the liver and cancer tissues reached within 15 minutes.

The use of novel formulations, such as polyvinylpyrrolidone (B124986) (PVP)-coated chitosan nanoparticles, has been shown to significantly improve the bioavailability of NCTD. In rats, the relative bioavailability of oral and intravenous PVP-NCTD-NPs was 173.3% and 325.5%, respectively, compared to a standard NCTD solution. This nanoparticle formulation also enhanced the drug's distribution to the liver and bile.

Metabolism and Excretion

NCTD undergoes metabolism in the body. It is unstable and can be hydrolyzed to its diacid metabolite, DM-NCTD, which is the stable form in saline solution. Studies in rats have identified two hydrolyzed products and five phase I or phase II metabolites. The primary route of excretion for NCTD and its metabolites is through the urine. In rats, a prototype drug and two metabolites were found in feces, while seven metabolites were identified in the urine after oral administration. Most of the drug is excreted from the kidneys within 24 hours, suggesting a low risk of accumulation and associated toxicity.

Experimental Protocols

Animal Models and Dosing

Pharmacokinetic studies of NCTD have utilized various animal models, including Sprague-Dawley rats, Kunming mice, and beagle dogs. For oral administration studies, the drug is typically administered via oral gavage. Intravenous administration is commonly performed through a tail vein. Doses have ranged from 0.39 to 20 mg/kg depending on the animal model and study objectives.

Sample Collection and Preparation

Blood samples are collected at predetermined time points following drug administration. For instance, in rat studies, blood may be collected at 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes. Plasma or serum is then separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis. For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested, weighed, and homogenized for analysis.

Bioanalytical Methodology

The quantification of NCTD and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

A typical LC-MS/MS method for NCTD in serum involves the following steps:

-

Sample Preparation: Protein precipitation is a common method for sample cleanup. For example, acetone (B3395972) can be used to extract NCTD and an internal standard (e.g., cyclophosphamide) from serum.

-

Chromatographic Separation: A C18 reversed-phase column is often used for separation, with a gradient elution mobile phase consisting of acetonitrile (B52724) and water containing additives like ammonium (B1175870) acetate (B1210297) and formic acid.

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the multi-reaction monitoring (MRM) mode. For NCTD, the precursor-to-product ion transition of m/z 169.3→123.1 has been used.

Visualizations

Experimental Workflow for a Typical Animal Pharmacokinetic Study

Caption: Workflow of an animal pharmacokinetic study.

Metabolic Pathway of Norcantharidin

Caption: Simplified metabolic pathway of Norcantharidin.

References

Structural Blueprint of (Rac)-Norcantharidin and its Analogs: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core structural analysis of (Rac)-Norcantharidin and its diverse analogs. Norcantharidin, a demethylated analog of cantharidin, has garnered significant interest in oncology due to its potent anti-tumor activities and reduced toxicity compared to its parent compound. This document provides a comprehensive overview of its synthesis, structural characterization, and the intricate signaling pathways it modulates, offering a valuable resource for the rational design of novel and more effective anticancer therapeutics.

Quantitative Analysis of Biological Activity

The anti-proliferative and inhibitory activities of this compound and its analogs have been extensively evaluated against a variety of cancer cell lines and protein phosphatases. The following tables summarize key quantitative data from various studies, providing a comparative analysis of their efficacy.

Table 1: Anti-proliferative Activity of Norcantharidin and its Analogs against Various Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |

| Norcantharidin | HT29 | Colon | 14 | - | [1] |

| SJ-G2 | Glioblastoma | 15 | - | [1] | |

| BE2-C | Neuroblastoma | - | 9 | [1] | |

| A549 | Non-small cell lung | - | - | [2] | |

| PC-3 | Prostate | - | - | [3] | |

| HT29, SW480 | Colorectal Carcinoma | ~45 | - | ||

| MCF-7 | Breast Adenocarcinoma | ~45 | - | ||

| A2780 | Ovarian Carcinoma | ~45 | - | ||

| H460 | Lung Carcinoma | ~45 | - | ||

| A431 | Epidermoid Carcinoma | ~45 | - | ||

| DU145 | Prostate Carcinoma | ~45 | - | ||

| BE2-C | Neuroblastoma | ~45 | - | ||

| SJ-G2 | Glioblastoma | ~45 | - | ||

| MG63 | Osteosarcoma | - | 128.60 ± 5.71 (24h) | ||

| - | 54.44 ± 4.32 (48h) | ||||

| HOS | Osteosarcoma | - | 181.90 ± 3.41 (24h) | ||

| - | 71.69 ± 5.62 (48h) | ||||

| - | 64.01 ± 4.82 (72h) | ||||

| Analog 16 (isopropyl tail) | HT29 | Colon | 19 | - | |

| SJ-G2 | Glioblastoma | 21 | - | ||

| Analog 28 (terminal phosphate) | BE2-C | Neuroblastoma | 9 | - | |

| Morphilino-substituted analog (9) | Various | - | ~9.6 | - | |

| Thiomorpholine-substituted analog (10) | Various | - | - | - | |

| Cantharidin analog (19) | Various | - | ~3.3 | - | |

| Amide-acid analogs (23, 24) | - | - | - | - | |

| Aromatic amide analogs (45, 48, 49, 52, 53, 54) | - | - | - | - | |

| N-3-methylbutyl amide of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid (4) | Hep3B | Hepatoma | - | - | |

| Norcantharimide with C10, C12, or C14 alkyl chain | Various | - | - | - | |

| C12 linked bis-norcantharimide | Various | - | - | - |

Table 2: Inhibitory Activity of Norcantharidin and its Analogs against Protein Phosphatase 1 (PP1) and 2A (PP2A)

| Compound/Analog | Target | IC50 (µM) | Reference |

| Norcantharidin | PP1 | 9.0 ± 1.4 | |

| PP2A | 3.0 ± 0.4 | ||

| Morphilino-substituted analog (9) | PP2A | 2.8 ± 0.10 | |

| Thiomorpholine-substituted analog (10) | PP1 | 3.2 ± 0 | |

| PP2A | 5.1 ± 0.41 | ||

| Cantharidin analog (19) | PP1 | 5.9 ± 2.2 | |

| PP2A | 0.79 ± 0.1 | ||

| Amide-acid analogs (23, 24) | PP1 | ~15 | |

| PP2A | ~3 | ||

| Aromatic amide analogs (45, 48, 49, 52, 53, 54) | PP1 | 10-15 | |

| PP2A | 5-11 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the synthesis, structural analysis, and biological evaluation of this compound and its analogs.

Synthesis of Norcantharidin Analogs

A general and robust method for the synthesis of Norcantharidin analogs involves a multi-step process starting from readily available precursors.

General Procedure for the Synthesis of Norcantharimide Derivatives:

-

Diels-Alder Reaction: Furan is reacted with maleic anhydride (B1165640) in a suitable solvent such as toluene. The mixture is refluxed for 24 hours to yield (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione as a white precipitate. The product is then filtered and can be recrystallized from a hexane-EtOAc mixture.

-

Reduction: The resulting exo-cycloadduct is then reduced to yield Norcantharidin.

-

Reaction with Amines: A range of amines can be reacted with Norcantharidin to provide the corresponding norcantharimides. For example, treatment with allylamine (B125299) affords the corresponding allyl-norcantharimide.

-

Further Modifications (Optional): The resulting norcantharimides can be further modified. For instance, allyl-norcantharimide can undergo epoxidation using m-chloroperoxybenzoic acid (mCPBA) or osmylation.

Synthesis of N-substituted amides of 3-(3-ethylthio-1,2,4-triazol-5-yl)-7-oxabicyclo-[2.2.1]heptane-2-carboxylic acid:

This synthesis involves the direct condensation between S-ethyl-N-(7-oxabicyclo-[2.2.1]heptane-2,3-dicarbonyl)isothiosemicarbazide and primary amines.

Structural Analysis Protocols

X-ray Crystallography:

Single-crystal X-ray diffraction is a powerful technique to determine the three-dimensional structure of molecules.

-

Crystallization: A purified sample of the Norcantharidin analog is dissolved in a suitable solvent to a high concentration. Crystals are grown by slow evaporation of the solvent or by vapor diffusion.

-

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like molecular replacement or direct methods. The initial model is refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to elucidate the structure of molecules in solution.

-

Sample Preparation: A small amount of the purified Norcantharidin analog is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: 1H and 13C NMR spectra are recorded on an NMR spectrometer. For more complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between atoms.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to determine the structure of the analog.

Biological Activity Assays

MTT Assay for Cell Viability:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of the Norcantharidin analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Colony Formation Assay:

This assay assesses the ability of single cells to grow into colonies.

-

Cell Seeding: Cells are seeded at a low density (e.g., 300 cells/well) in 12-well plates.

-

Compound Treatment: The cells are treated with different concentrations of the Norcantharidin analog.

-

Incubation: The plates are incubated for 7-14 days to allow for colony formation.

-

Staining and Counting: The colonies are fixed with paraformaldehyde and stained with crystal violet. The number of colonies is then counted.

Signaling Pathways and Experimental Workflows

Norcantharidin and its analogs exert their anti-tumor effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

Caption: Experimental workflow for Norcantharidin analog development.

Caption: Norcantharidin inhibits the TRAF5/NF-κB signaling pathway.

Caption: Norcantharidin blocks the VEGFR2/MEK/ERK signaling pathway.

Caption: Norcantharidin modulates the AMPK/mTOR signaling pathway.

References

- 1. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 2. Norcantharidin triggers apoptotic cell death in non-small cell lung cancer via a mitophagy-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative assay of norcantharidin derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Norcantharidin: From Ancient Blister Beetle Remedies to a Modern Anticancer Agent

A comprehensive technical guide on the discovery, history, and scientific evaluation of Norcantharidin, a potent derivative of a traditional Chinese medicine.

Introduction: A Tale of Two Molecules

For over two millennia, the dried bodies of blister beetles, known as Mylabris in Traditional Chinese Medicine (TCM), have been utilized to treat a variety of ailments, most notably "abdominal masses," a term that likely encompassed various forms of cancer.[1] The therapeutic efficacy of these insects lies in their active compound, cantharidin (B1668268). However, the potent anticancer properties of cantharidin are marred by significant toxicity, particularly to the urinary system. This critical drawback spurred the development of a less toxic analogue: Norcantharidin.

Norcantharidin, a demethylated derivative of cantharidin, retains the anticancer activities of its parent compound while exhibiting markedly reduced side effects.[1] This technical guide delves into the historical roots of Norcantharidin in traditional medicine, its chemical synthesis, and the modern scientific methodologies employed to elucidate its anticancer mechanisms.

Historical Perspective: The Blister Beetle in Traditional Chinese Medicine

The use of Mylabris, the Chinese blister beetle (Mylabris phalerata or M. cichorii), is a cornerstone of traditional Chinese medicine, with its application dating back more than 2,000 years.[1] In ancient Chinese medical texts, Mylabris was prescribed for conditions that align with modern descriptions of tumors and cancerous growths. The beetle's potent effects were attributed to its ability to break down stagnant blood and eliminate toxins.

The active principle, cantharidin, is a powerful vesicant, causing blistering upon contact with skin. While this property was harnessed for certain topical treatments, internal use was fraught with danger due to its high toxicity. The quest for a safer alternative led to the synthesis of Norcantharidin, a pivotal moment in bridging ancient wisdom with modern pharmaceutical science.

From Beetle to Bench: Extraction and Synthesis of Norcantharidin

Norcantharidin can be obtained through the demethylation of naturally extracted cantharidin or, more commonly, through chemical synthesis.

Extraction from Mylabris (for Cantharidin, the precursor to Norcantharidin)

While direct extraction of Norcantharidin from Mylabris is not the primary method of production, understanding the extraction of its precursor, cantharidin, provides valuable context. Various methods have been developed to extract cantharidin from dried and powdered blister beetles. The yields of these methods are summarized in the table below.

| Extraction Method | Solvent(s) | Key Conditions | Yield of Cantharidin (mg/g of Mylabris) | Reference |

| Compound Enzyme Method | Cellulase and Pectinase | Enzymatic digestion | 1.327 | [2][3] |

| Hydrochloric Acid Method | Chloroform, Acetone, HCl | Reflux extraction | 0.704 | |

| Mixed Extraction Method | Not specified | Not specified | 0.593 | |

| Chinese Pharmacopoeia Method | Not specified | Standard protocol | 0.461 | |

| NaOH Solution Method | 0.2 M NaOH | Soaking and heating | 0.230 | |

| Acetone Ultrasonic Lixiviation | Acetone | Continuous countercurrent ultrasonic lixiviation | ~0.6% of raw material weight | |

| Supercritical CO2 Extraction | CO2, Acetone (entrainment agent) | High pressure | Not specified |

Note: The yields presented are for cantharidin. The subsequent demethylation step to produce Norcantharidin would have its own associated yield.

Chemical Synthesis of Norcantharidin

The most common and efficient method for synthesizing Norcantharidin is the Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by a reduction step. This cycloaddition reaction forms the core bicyclic structure of the molecule.

Table 2: Synthesis of Norcantharidin

| Reaction | Reactants | Key Conditions | Yield | Reference |

| Diels-Alder Cycloaddition | Furan and Maleic Anhydride | Reflux in toluene (B28343) | Quantitative (for the exo-cycloadduct) | |

| Reduction | Exo-cycloadduct, Hydrogen | Catalytic hydrogenation (e.g., with Pd/C) | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Norcantharidin.

Synthesis of Norcantharidin via Diels-Alder Reaction

Objective: To synthesize Norcantharidin from furan and maleic anhydride.

Materials:

-

Furan

-

Maleic anhydride

-

Toluene

-

Ethyl acetate (B1210297)

-

Hexane

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

Diels-Alder Reaction (Formation of the Exo-Cycloadduct):

-

Dissolve maleic anhydride (1.0 eq) in toluene in a round-bottom flask.

-

Add furan (1.5 eq) to the solution.

-

Reflux the mixture for 24 hours. A white precipitate of the exo-cycloadduct will form.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product and wash with diethyl ether.

-

Recrystallize the product from a hexane-ethyl acetate mixture to obtain pure (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.

-

-

Reduction to Norcantharidin:

-

Dissolve the exo-cycloadduct in a suitable solvent such as ethyl acetate or tetrahydrofuran.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or NMR).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield Norcantharidin.

-

Evaluation of Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of Norcantharidin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Norcantharidin stock solution (dissolved in DMSO or water)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with Norcantharidin:

-

Prepare serial dilutions of Norcantharidin in culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Norcantharidin. Include a vehicle control (medium with the same concentration of DMSO as the highest Norcantharidin concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization buffer to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the Norcantharidin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Signaling Pathways and Experimental Workflows

Norcantharidin exerts its anticancer effects by modulating several key signaling pathways within cancer cells. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Norcantharidin has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.

References

Methodological & Application

Dissolving (Rac)-Norcantharidin for In Vitro Assays: An Application Note and Protocol

Introduction

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small-molecule compound that has demonstrated significant anti-tumor activity in a variety of cancer cell lines. Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest. For researchers and drug development professionals conducting in vitro studies, the accurate and consistent preparation of Norcantharidin solutions is critical for obtaining reliable and reproducible experimental results. However, Norcantharidin's poor aqueous solubility presents a challenge. This application note provides a detailed protocol for the dissolution of this compound for use in typical in vitro assays, along with data on its solubility and stability. Additionally, it outlines a standard experimental workflow for assessing its cytotoxic effects and visualizes a key signaling pathway modulated by the compound.

Data Presentation: Solubility of this compound

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro studies. The following table summarizes the solubility of this compound in various solvents.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Can be increased to 125 mg/mL with ultrasonication[1]. A solubility of ≥ 2.08 mg/mL has also been reported[2]. |

| Ethanol | ~1 mg/mL | |

| Water | Poorly soluble[3] | A solubility of 2.5 mg/mL at pH 6.0 has been reported. |

| Dimethylformamide (DMF) | ~30 mg/mL |

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (FW: 168.15 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh out 1.68 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Norcantharidin.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM Norcantharidin stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating cells in in vitro assays.

MTT Assay for Cell Viability

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Norcantharidin on cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound working solutions at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of Norcantharidin (and a DMSO vehicle control).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Norcantharidin has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway. The following diagram illustrates this pathway.

References

Application Notes and Protocols for (Rac)-Norcantharidin in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (Rac)-Norcantharidin dosage and administration for in vivo animal studies based on published research. The following protocols and data are intended to serve as a guide for designing and conducting preclinical evaluations of this compound.

Summary of In Vivo Dosages

This compound has been investigated in various animal models for its anti-tumor efficacy. The dosage and administration route are critical parameters that influence its therapeutic effect and potential toxicity. The following table summarizes dosages used in several key studies.

| Animal Model | Cancer Type | Route of Administration | Dosage Range | Treatment Schedule | Reference |

| Nude Mice | Colorectal Cancer (LOVO cells) | Intraperitoneal (i.p.) | 0.5, 1, 2 mg/kg/day | Daily for 15 days | [1] |

| BDF1 Mice | Toxicity Study | Intraperitoneal (i.p.) | 3, 6, 12, 25 mg/kg/day | Daily for 6 days | [2] |

| Nude Mice | Mantle Cell Lymphoma (Z138 cells) | Not specified | 20 mg/kg | Not specified | [3] |

| Nude Mice | Renal Cancer (786-O cells) | Oral | 10, 20 mg/kg | Twice a week for 28 days | |

| DBA/2J Mice | Melanoma (B16-F1 cells) | Intraperitoneal (i.p.) & Intratumoral (i.t.) | 0.75, 3 mg/kg | Interspersed in five doses | [2] |

| Beagle Dogs | Pharmacokinetic Study | Intravenous (i.v.) | 0.39, 0.78, 1.6 mg/kg | Single dose |

Note: The optimal dosage and treatment schedule can vary significantly depending on the animal model, tumor type, and formulation of this compound. It is crucial to perform dose-finding and toxicity studies for each specific experimental setup.

Experimental Protocols

Xenograft Tumor Model Protocol (Colorectal Cancer Example)

This protocol is based on a study investigating the effect of Norcantharidin on colorectal cancer xenografts in nude mice.[1]

Materials:

-

This compound

-

Sterile Phosphate-Buffered Saline (PBS)

-

LOVO colorectal cancer cells

-

5- to 6-week-old male nude mice

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture LOVO cells in appropriate media until they reach the desired confluence for injection.

-

Cell Preparation for Injection: Harvest the LOVO cells and resuspend them in sterile PBS at a concentration of 2 x 10^7 cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (approximately 100 mm³). Measure tumor dimensions with calipers regularly.

-

Drug Preparation: Dissolve this compound in sterile PBS to the desired concentrations (e.g., 0.5, 1, and 2 mg/kg body weight).

-

Drug Administration: Once tumors have reached the target size, begin intraperitoneal injections of the prepared this compound solution daily. A control group should receive vehicle (sterile PBS) injections.

-

Treatment Duration: Continue the treatment for a predetermined period (e.g., 15 days).

-

Efficacy Assessment: Monitor tumor volume throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Toxicity Study Protocol (General Outline)

This protocol provides a general framework for assessing the toxicity of this compound in mice.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., DMSO, PBS)

-

Healthy mice (e.g., BDF1)

-

Syringes and needles for injection

-

Equipment for blood collection and tissue harvesting

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.

-

Dose Grouping: Divide the animals into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of this compound (e.g., 3, 6, 12, 25 mg/kg).

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneally) at a fixed schedule (e.g., every 24 hours for 6 days).

-

Monitoring: Observe the animals daily for any signs of toxicity, such as changes in weight, behavior, or physical appearance.

-

Endpoint Analysis: At the end of the study, euthanize the surviving mice.

-

Sample Collection: Collect blood samples for hematological and biochemical analysis. Harvest major organs (e.g., liver, kidneys, spleen, lungs, brain) for histopathological examination.

Signaling Pathways and Visualization

This compound has been shown to exert its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2/MEK/ERK Signaling Pathway

Norcantharidin can inhibit tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition prevents the phosphorylation and activation of downstream kinases such as MEK and ERK, which are crucial for endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR2/MEK/ERK pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

Another important mechanism of action for Norcantharidin involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By downregulating this pathway, Norcantharidin can induce apoptosis in cancer cells.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of this compound using a xenograft model.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthetic Compound Norcantharidin Induced Apoptosis in Mantle Cell Lymphoma In Vivo and In Vitro through the PI3K-Akt-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-Norcantharidin in Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, has demonstrated significant anti-tumor activity in various cancers, including colorectal cancer. These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on colorectal cancer cell lines, summarizing key findings and presenting detailed experimental protocols.

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2] It has been shown to modulate several key signaling pathways involved in cell survival and proliferation.

Mechanism of Action in Colorectal Cancer

NCTD's efficacy in colorectal cancer stems from its ability to:

-

Induce Apoptosis: NCTD triggers apoptosis through both extrinsic and intrinsic pathways. It can upregulate the CD95 receptor/ligand system, leading to caspase-8 activation.[3][4] Additionally, it can alter the mitochondrial membrane potential, increase reactive oxygen species (ROS) levels, and decrease the expression of X-linked inhibitor of apoptosis protein (XIAP).[1]

-

Promote Cell Cycle Arrest: Treatment with NCTD can lead to cell cycle arrest at the G2/M or S phases, thereby inhibiting cell proliferation.

-

Modulate Signaling Pathways: Research has identified several signaling pathways impacted by NCTD in colorectal cancer cells:

-

TRAF5/NF-κB Pathway: NCTD can suppress the malignant proliferation of colon cancer cells by modulating this pathway.

-

αvβ6–ERK Signaling Pathway: NCTD has been shown to induce apoptosis in HT-29 colon cancer cells through this pathway.

-

JAK2/STAT3 Signaling Pathway: NCTD exhibits antitumor activity by inducing apoptosis through the JAK2/STAT3 pathway.

-

EGFR and c-Met Signaling: NCTD can suppress the expression and phosphorylation of both EGFR and c-Met.

-

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various colorectal cancer cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | Time Point | IC50 (µM) | Reference |

| HCT116 | 24 h | 104.27 ± 13.31 | |

| 48 h | 54.71 ± 4.53 | ||

| 72 h | 37.68 ± 3.92 | ||

| 24 h | 49.25 ± 0.3 | ||

| 48 h | 50.28 ± 0.22 | ||

| HT-29 | 24 h | 118.40 ± 6.06 | |

| 48 h | 41.73 ± 7.69 | ||

| 72 h | 24.12 ± 1.37 | ||

| 72 h | 33 | ||

| SW620 | 24 h | 27.74 ± 0.03 | |

| 48 h | 51.10 ± 0.25 |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | Apoptotic Rate | Reference |

| HT-29 | 60 µmol/L NCTD for 12 h | 35.60 ± 1.84% | |

| Control | 1.45 ± 0.67% | ||

| HCT116 & HT-29 | NCTD treatment for 48 h | Significant increase vs. control |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on colorectal cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of NCTD on the viability of colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (NCTD)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of NCTD (e.g., 0, 10, 20, 40, 60, 80, 100, 120 µmol/L) for different time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells after NCTD treatment.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of NCTD for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of NCTD on the cell cycle distribution.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Treat cells with NCTD for the desired time.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against target proteins (e.g., TRAF5, p-IκBα, p-p65, αvβ6, p-ERK, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cells with NCTD for the specified duration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by norcantharidin in human colorectal carcinoma cell lines: involvement of the CD95 receptor/ligand - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Norcantharidin: A Promising Therapeutic Agent in Hepatocellular Carcinoma Research

Introduction

(Rac)-Norcantharidin (NCTD), a demethylated analog of cantharidin, is a small molecule that has garnered significant attention in cancer research, particularly for its potential therapeutic applications in hepatocellular carcinoma (HCC).[1][2] As the third leading cause of cancer-related deaths worldwide, HCC presents a significant clinical challenge, often characterized by high rates of metastasis and recurrence.[1][3] NCTD has demonstrated a range of anti-tumor activities in HCC models, including the induction of apoptosis, inhibition of metastasis, and modulation of autophagy, making it a subject of intensive investigation for drug development professionals and cancer researchers.[1] This document provides a detailed overview of the application of NCTD in HCC research, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved.

Quantitative Data Summary